molecular formula C15H22O2 B3048569 Phenyl Nonanoate CAS No. 17475-40-0

Phenyl Nonanoate

Cat. No. B3048569
CAS RN: 17475-40-0
M. Wt: 234.33 g/mol
InChI Key: UHGWBEXBBNLGCZ-UHFFFAOYSA-N
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Description

Phenyl Nonanoate is a type of phenolic compound . Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .

Scientific Research Applications

1. Light Emitting Diode (LED) Encapsulation

Research by Kim, Yang, and Bae (2010) focused on the fabrication of a transparent and thermally stable phenyl hybrimer with high refractive index for LED encapsulation. This material, developed through a combination of nonhydrolytic sol−gel condensation and hydrosilylation reaction under a Pt catalyst, exhibits a high refractive index around 1.56 and good thermal stability against discoloration even at temperatures above 150 °C (Kim, Yang, & Bae, 2010).

2. Chromatography Efficiency

Zou, Dorsey, and Chester (2000) investigated the impact of various modifiers, including phenyl nonanoate, on column efficiency in packed-column supercritical fluid chromatography (SFC). Their study revealed significant improvements in apparent column efficiency with the addition of phenyl nonanoate, particularly for nonpolar solutes (Zou, Dorsey, & Chester, 2000).

3. Synthesis of Low-Molecular-Weight Gelators

Das, Häring, Haldar, and Díaz Díaz (2017) highlighted the role of Phenylalanine derivatives in the synthesis of low-molecular-weight gelators for various applications. These derivatives, through self-assembly, form supramolecular gels useful in drug delivery, tissue engineering, and environmental remediation (Das, Häring, Haldar, & Díaz Díaz, 2017).

4. Sensory Evaluation of Odors

Daikoku, Mitsuda, Tanamura, and Uchiyama (2019) conducted research on the characteristics of odors, including those of phenylacetic acid and nonanoic acid. Their study aimed to understand odor perception differences between young and elderly individuals, revealing insights into the sensory evaluation of phenyl-related compounds (Daikoku, Mitsuda, Tanamura, & Uchiyama, 2019).

5. Catalytic Applications

Nemouchi, Boulcina, Carboni, and Debache (2012) explored the use of Phenylboronic acid as a catalyst for synthesizing tetrahydrobenzo[b]pyrans, demonstrating its efficiency and environmental friendliness. This highlights the potential of phenyl derivatives in catalytic applications (Nemouchi, Boulcina, Carboni, & Debache, 2012).

properties

IUPAC Name

phenyl nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWBEXBBNLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454341
Record name Phenyl Nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl Nonanoate

CAS RN

17475-40-0
Record name Phenyl Nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.00 g (31.6 mmol) of nonanoic acid, 3.93 g (34.76 mmol) of chloroacetyl chloride (CAC), 2.7 g (31.6 mmol) of phenol, and 35 ml of acetonitrile was delivered to a clean, dry, two neck 100 ml round bottom flash fitted with a mechanical stirrer and a reflux condenser. The reaction flask was flushed with nitrogen through a gas inlet at the top of the reflux condenser and placed in an 80° C. oil bath and stirred for 19 hours. The reaction mixtures was allowed to cool to room temperature and then vacuum filtered through 30 g of neutral alumina to remove chloroacetic acid. The purified product was then placed on a high vacuum line overnight to remove any residual solvent. Phenyl nonanoate (NOB) was isolated as a faint yellow liquid (6.18 g, 26.37 mmol) in 83% yield. The purity of NOB was determined to be over 97%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D áMartin Davies, SJ Foggo, PM Paradis - Journal of the Chemical …, 1998 - pubs.rsc.org
… The micellar association constant of phenyl nonanoate with SDS is four orders of magnitude greater than that of n-nonanoyloxybenzenesulfonate due to the absence of the negatively …
Number of citations: 15 pubs.rsc.org
Y KIDA, M UEHATA, M OHTA… - Journal of Japan Oil …, 1992 - jstage.jst.go.jp
A study was made of the reactions of 1—methoxy cyclohexyl hydroperoxide (PO) with styrene derivatives under redox reaction conditions. In the case of. styrene, dimethyl 8, 9 …
Number of citations: 3 www.jstage.jst.go.jp
I Niezgoda, J Jaworska, D Pociecha, Z Galewski - Liquid Crystals, 2015 - Taylor & Francis
… Another homologue B-8 ((4-[4-(nonyloxy)phenyl]diazenyl]phenyl nonanoate) also has four liquid-crystalline phases. However, the G phase disappeared and in its place smectic F …
Number of citations: 38 www.tandfonline.com
T Gollnest, T Dinis de Oliveira, A Rath… - Angewandte Chemie …, 2016 - Wiley Online Library
… First, hydrogen phosphonate 9 was prepared from diphenyl hydrogen phosphonate and 4-(hydroxymethyl)phenyl-nonanoate 10. Next, compound 9 was converted into the …
Number of citations: 75 onlinelibrary.wiley.com
JF Knifton - Journal of the American Oil Chemists' Society, 1978 - Wiley Online Library
… Ethyl 2-methylhept anoate Ethyl octanoate Ethyl 1-heptene-2-carboxylate Ethyl 2-octenoate 2-Chloroethyl nonanoate Isopropyl nonanoate n-Hexyl nonanoate Phenyl nonanoate …
Number of citations: 44 aocs.onlinelibrary.wiley.com
JF Knifton - Platinum Met. Rev., 1985 - technology.matthey.com
A range of commodity chemicals and fuels can be generated directly from synthesis gas by ruthenium melt catalysis. Careful selection of the catalyst components enables a wide range …
Number of citations: 19 technology.matthey.com
MF Ansell, GF Whitfield - Organic Mass Spectrometry, 1970 - Wiley Online Library
… Exact mass measurements suggested that in the spectrum of methyl 6-phenylnonanoate (n = 3), the ion at mle 174 arose via elimination of [MeOH + C3H,] from the molecular ion …
MF Ansell, GF Whitfield - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The mixture was worked up as in the preparation of methyl b-phenylnonanoate to give a crude acidic product (1.40 g) which was esterified (MeOH-H,S04) to give crude esters (0.87 g) …
Number of citations: 7 pubs.rsc.org
M Rey-Lafon, AT Hemida - Molecular Crystals and Liquid Crystals …, 1990 - Taylor & Francis
… of the ester group vibrations, we performed a normal coordinate calculation on a model molecule, namely phenyl nonanoate CH3(CHz),COOC6H, and its a-bideuterated derivative CH~(…
Number of citations: 6 www.tandfonline.com
NS Boulos - Handbook of Detergents, Part F: Production, 2008 - books.google.com
A bleaching agent is an ingredient that can lighten the color of a substrate. The reaction involves destruction or modification of the chromophoric groups that impart the color. It could …
Number of citations: 1 books.google.com

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